ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, a trimethoxyphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,4,6-trimethoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with fewer methoxy groups.
Ethyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate: Similar structure with different positions of methoxy groups.
Uniqueness
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-5-21-15(17)10(9-16)6-12-13(19-3)7-11(18-2)8-14(12)20-4/h6-8H,5H2,1-4H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFNUPROKIATHC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1OC)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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